4,4,4-trifluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
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Overview
Description
The compound with the chemical formula “C©©©OC(=O)Ncc(CC(=O)O)C(F)(F)F” is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including an ester, an amide, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Ester Group: The ester group can be formed by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
Amide Formation: The amide group is introduced by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch Reactors: For controlled reactions and precise temperature management.
Continuous Flow Reactors: For high-throughput production and scalability.
Purification Steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under specific conditions to form corresponding acids or other derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
C©©©OC(=O)Ncc(CC(=O)O)C(F)(F)H: Similar structure but with a hydrogen atom instead of a trifluoromethyl group.
C©©©OC(=O)Ncc(CC(=O)O)C(Cl)(Cl)Cl: Similar structure but with a trichloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and reactivity
Properties
IUPAC Name |
4,4,4-trifluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-5-6(4-7(15)16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCRKXVQHTZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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